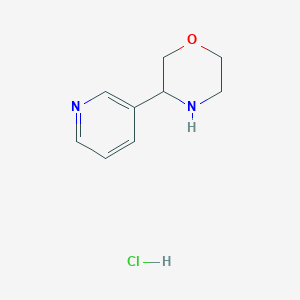

3-(Pyridin-3-yl)morpholine hydrochloride

Beschreibung

3-(Pyridin-3-yl)morpholine hydrochloride is a secondary amine derivative featuring a morpholine ring substituted with a pyridin-3-yl group. Morpholine derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and material science.

Eigenschaften

IUPAC Name |

3-pyridin-3-ylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-2-8(6-10-3-1)9-7-12-5-4-11-9;/h1-3,6,9,11H,4-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXYCLPZFATPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Ring-Opening of 2-Tosyl-1,2-Oxazetidine with Pyridin-3-yl Substituted Aldehydes or Esters

A recent and effective method involves the ring-opening of 2-tosyl-1,2-oxazetidine by nucleophilic attack from α-formyl carboxylates or esters bearing a pyridin-3-yl substituent. This method, developed by Kőnig et al. (2023), allows for the diastereoselective synthesis of 3-substituted morpholine derivatives, including those with pyridin-3-yl groups.

- The reaction proceeds under mild base catalysis (e.g., potassium carbonate) in solvents such as 1,4-dioxane at room temperature.

- The nucleophilic ring-opening of the strained oxazetidine ring leads to the formation of morpholine hemiaminal intermediates.

- These hemiaminals spontaneously cyclize to form the morpholine ring with the pyridin-3-yl substituent at the 3-position.

- Diastereoselectivity is influenced by steric and electronic factors, including pseudo A1,3 strain and the anomeric effect of oxygen atoms in the morpholine ring.

| Entry | Base | Conversion (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1 | DBU | 59 | 2.9 |

| 2 | TMG | 55 | 2.5 |

| 3 | DBN | 45 | 2.7 |

| 4 | TEA | 2 | n.d. |

| 5 | TBD | 2 | n.d. |

| 6 | BDMAN | 0 | – |

| 7 | DABCO | 0 | – |

| 8 | BDCI | 33 | 2.4 |

| 9 | K2CO3 | 91 | 2.0 |

| 10 | K3PO4 | 63 | 2.0 |

| 11 | KOH | 53 | 2.0 |

| 12 | CH3COOK | 19 | 2.2 |

| 13 | K2HPO4 | 2 | 2.7 |

Reaction conditions: 0.25 mmol substrates, 0.30 mmol base, 0.5 mL 1,4-dioxane, room temperature, 16 h. Conversion determined by quantitative NMR; d.r. determined by NMR.

Potassium carbonate (K2CO3) was found to be the most effective base, providing 91% conversion with a moderate diastereomeric ratio around 2.0, indicating good efficiency for the synthesis of the morpholine intermediate bearing the pyridin-3-yl substituent.

Subsequent Conversion to Hydrochloride Salt

After formation of the morpholine derivative, the hydrochloride salt is typically prepared by treatment with hydrogen chloride in dioxane or an equivalent acid source. This step converts the free base morpholine to its stable hydrochloride salt, enhancing its solubility and stability for further applications.

- The hydrochloride salt formation is conducted by adding HCl/dioxane solution to the morpholine compound in methanol.

- The mixture is stirred at ambient temperature for 12 hours.

- The reaction mixture is concentrated under reduced pressure, and the residue is purified by standard methods such as silica gel chromatography or recrystallization to yield 3-(Pyridin-3-yl)morpholine hydrochloride.

Alternative Synthetic Routes: Palladium-Catalyzed Coupling

Another approach involves palladium-catalyzed cross-coupling reactions between morpholine derivatives and pyridine halides.

- For example, a 3-substituted morpholine intermediate can be coupled with 3-bromopyridine using Pd2(dba)3 as the catalyst and xantphos as the ligand in toluene at elevated temperatures under nitrogen atmosphere.

- The base used is typically potassium tert-butoxide.

- This method allows for the selective installation of the pyridin-3-yl group onto the morpholine ring system.

- The product is purified by preparative HPLC to afford the desired compound.

Research Findings and Analysis

- The ring-opening method of 2-tosyl-1,2-oxazetidine with pyridin-3-yl substituted esters or aldehydes provides a modular and efficient route to 3-(Pyridin-3-yl)morpholine derivatives.

- Base choice significantly affects the conversion efficiency but has limited impact on diastereoselectivity.

- The formation of stable hemiaminal intermediates allows for further synthetic elaborations, such as reductions or nucleophilic substitutions, which can be used to diversify the morpholine scaffold.

- The hydrochloride salt formation step is straightforward and yields a stable, isolable product suitable for pharmaceutical applications.

- Palladium-catalyzed cross-coupling offers an alternative, especially for late-stage functionalization, but requires more stringent conditions and purification steps.

Summary Table of Key Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Ring-opening of 2-tosyl-1,2-oxazetidine with pyridin-3-yl esters | 2-tosyl-1,2-oxazetidine, α-formyl pyridin-3-yl ester, K2CO3, 1,4-dioxane, RT, 16 h | High conversion, mild conditions, modular | Moderate diastereoselectivity |

| Hydrochloride salt formation | HCl/dioxane, MeOH, RT, 12 h | Simple, yields stable salt | Requires purification step |

| Palladium-catalyzed coupling | Pd2(dba)3, xantphos, t-BuONa, toluene, 110 °C, N2 | Selective pyridin-3-yl installation | High temperature, catalyst cost |

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pyridin-3-yl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the pyridine ring or the morpholine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium hydride in DMF for nucleophilic substitution or electrophilic reagents like bromine for electrophilic substitution.

Major Products Formed

Oxidation: Hydroxylated or carbonylated derivatives of 3-(Pyridin-3-yl)morpholine.

Reduction: Reduced forms of the pyridine or morpholine rings.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

3-(Pyridin-3-yl)morpholine hydrochloride is primarily recognized for its role in drug development, particularly as a pharmacophore in the design of novel therapeutic agents. The pyridine moiety is a versatile scaffold that enhances the biological activity of compounds due to its ability to interact with biological targets effectively.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of pyridine derivatives, including 3-(pyridin-3-yl)morpholine hydrochloride. Research indicates that compounds with pyridine scaffolds exhibit significant activity against various bacterial strains, including Staphylococcus aureus (MRSA) and other Gram-positive bacteria . The incorporation of morpholine enhances solubility and bioavailability, making these compounds promising candidates for antibiotic development.

Antiviral Properties

In addition to antibacterial effects, derivatives of 3-(pyridin-3-yl)morpholine have shown potential antiviral activity. For instance, studies on isothiazolo[4,5-b]pyridines indicate that modifications involving morpholine structures can lead to compounds with inhibitory effects against viruses such as Hepatitis C and Dengue . This suggests that 3-(pyridin-3-yl)morpholine hydrochloride could be further explored for antiviral drug development.

Synthetic Methodologies

The synthesis of 3-(pyridin-3-yl)morpholine hydrochloride often involves various chemical reactions that leverage its unique structure to create more complex molecules.

Synthesis Techniques

Several synthetic routes have been developed for producing this compound, including:

- Condensation Reactions: Utilizing starting materials like pyridine derivatives and morpholine under specific conditions to yield the desired product.

- Catalytic Methods: Employing catalysts such as Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ to facilitate the formation of pyridine-based structures efficiently .

Case Study: Antibacterial Efficacy

A recent study synthesized a series of pyridine-morpholine derivatives, including 3-(pyridin-3-yl)morpholine hydrochloride, and evaluated their antibacterial activity against multiple pathogens. The results demonstrated that these compounds exhibited significant inhibition against S. aureus, with some derivatives showing activity comparable to established antibiotics .

Case Study: Antiviral Activity

In another investigation focusing on antiviral properties, researchers modified 3-(pyridin-3-yl)morpholine derivatives to enhance their efficacy against viral infections. The findings indicated that certain modifications led to improved potency against Hepatitis C virus, suggesting a pathway for developing new antiviral agents based on this scaffold .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3-(Pyridin-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(Pyridin-3-yl)morpholine hydrochloride with structurally related morpholine derivatives:

*Inferred based on structural analogs.

Pharmacological and Industrial Relevance

- Biological Activity : Pyridinyl-morpholine hybrids may target central nervous system (CNS) receptors or histone deacetylases (HDACs), as seen in related compounds like MS275 (a pyridinylbenzamide HDAC inhibitor) .

- Industrial Use : Morpholine derivatives serve as intermediates in drug synthesis (e.g., Pramocaine, a topical anesthetic) or agrochemicals.

Key Research Findings

- Bioactivity Trends: Fluorinated analogs (e.g., 3-(4-Fluorophenyl)morpholine hydrochloride) exhibit enhanced metabolic stability compared to non-fluorinated derivatives, making them favorable for drug development .

- Structural Insights : Substituents on the aryl/heteroaryl group significantly influence binding affinity. For example, trifluoromethyl groups enhance enzyme inhibition potency due to strong electron-withdrawing effects .

- Synthetic Challenges : Pyridinyl chlorides are moisture-sensitive, requiring anhydrous conditions during synthesis .

Biologische Aktivität

3-(Pyridin-3-yl)morpholine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring attached to a morpholine moiety, which contributes to its unique chemical properties. Its structure can be represented as follows:

- Chemical Formula : C9H12N2O·HCl

- Molecular Weight : 196.66 g/mol

3-(Pyridin-3-yl)morpholine hydrochloride is believed to exert its biological effects through several mechanisms, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : The compound can interact with various receptors, potentially influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activities

Research has highlighted several key biological activities associated with 3-(Pyridin-3-yl)morpholine hydrochloride:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Streptococcus pneumoniae | 16 µg/mL |

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 µM | |

| HeLa (Cervical Cancer) | 15 µM |

Case Studies

- Antimicrobial Efficacy : A study conducted by El-Sayed et al. synthesized several pyridine derivatives, including 3-(Pyridin-3-yl)morpholine hydrochloride, which exhibited broad-spectrum antimicrobial activity against multiple bacterial strains. The study emphasized the importance of structural modifications in enhancing activity against resistant strains .

- Cancer Research : In a recent investigation, researchers explored the effects of 3-(Pyridin-3-yl)morpholine hydrochloride on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(Pyridin-3-yl)morpholine hydrochloride, it is essential to compare it with related compounds:

| Compound | Biological Activity | Notable Differences |

|---|---|---|

| 2-(Pyridin-3-yl)morpholine | Moderate antimicrobial | Lacks the hydrochloride salt form |

| 4-(Pyridin-2-yl)morpholine | Lower antitumor activity | Different substitution pattern affects efficacy |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Pyridin-3-yl)morpholine hydrochloride, and how are key intermediates validated?

- Methodological Answer : Synthesis typically involves coupling morpholine derivatives with pyridin-3-yl groups via nucleophilic substitution or metal-catalyzed cross-coupling. For example, intermediates like 3-hydrazinopyridine·dihydrochloride () can be cyclized or chlorinated to form pyridyl-morpholine scaffolds. Validation includes HPLC purity checks (>98%) and NMR to confirm regioselectivity (e.g., avoiding 2- or 4-pyridyl isomers) . Building block approaches (e.g., 3-(1H-pyrazol-5-yl)morpholine dihydrochloride in ) may also be adapted for modular synthesis .

Q. Which analytical techniques are critical for characterizing 3-(Pyridin-3-yl)morpholine hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms ring connectivity and salt formation (e.g., morpholine protons at δ 3.5–4.0 ppm, pyridin-3-yl aromatic signals) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., theoretical [M+H]⁺ for C₉H₁₄ClN₂O: 215.08) .

- X-ray Crystallography : Resolves stereochemical ambiguities in morpholine-pyridyl conformers .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the morpholine ring. Stability studies recommend periodic HPLC analysis to detect degradation (e.g., morpholine ring opening or pyridyl oxidation). Avoid aqueous buffers unless stabilized with inert atmospheres .

Advanced Research Questions

Q. What strategies mitigate impurities during the synthesis of 3-(Pyridin-3-yl)morpholine hydrochloride?

- Methodological Answer :

- By-Product Analysis : Use LC-MS to identify common impurities like unreacted 3-chloropyridine or over-alkylated morpholine derivatives.

- Purification : Gradient recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with C18 columns improves purity (>99.5%) .

- Reaction Optimization : Adjust stoichiometry (e.g., 1.2 eq morpholine to pyridyl precursor) and use phase-transfer catalysts to minimize side reactions .

Q. How can computational modeling aid in understanding the compound’s reactivity or pharmacological interactions?

- Methodological Answer :

- DFT Calculations : Predict electrophilic/nucleophilic sites on the morpholine-pyridyl scaffold for reaction pathway optimization .

- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) to hypothesize binding modes, leveraging pyridin-3-yl’s π-stacking potential .

- MD Simulations : Assess solubility by simulating hydrochloride salt dissociation in aqueous environments .

Q. What experimental designs resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Multi-Technique Correlation : Combine 2D NMR (e.g., COSY, HSQC) with IR spectroscopy to resolve overlapping signals (e.g., morpholine CH₂ vs. pyridyl CH groups).

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-morpholine) to simplify spectral interpretation .

- Comparative Studies : Cross-reference with structurally similar compounds (e.g., 3-Pyridylacetic acid hydrochloride in ) to validate assignments .

Q. How are pharmacological assays designed to evaluate the bioactivity of this compound?

- Methodological Answer :

- In Vitro Testing : Use cell-based assays (e.g., HEK293 or CHO lines) with fluorescence or luminescence readouts to measure target engagement (e.g., IC₅₀ for kinase inhibition).

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .

- Toxicity Screening : Assess cytotoxicity in primary hepatocytes and hemolytic potential in erythrocyte models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.